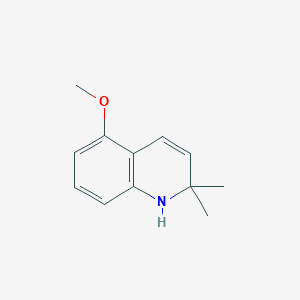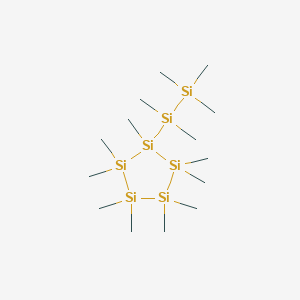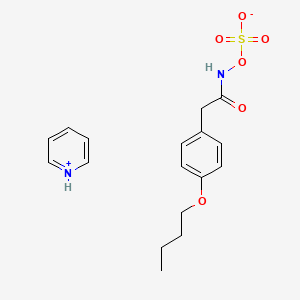
6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one is an organic compound that belongs to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a thiazine ring substituted with a methyl group at the 6-position and an isopropyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-4-methylthiosemicarbazide with α-haloketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted thiazine derivatives depending on the reagents used.
科学研究应用
6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Isopropyl-6-methylpyrimidin-4-ol: A hydroxypyrimidine with similar structural features.
6-Methyl-2-(propan-2-yl)pyrimidin-4-ol: Another pyrimidine derivative with comparable properties.
Uniqueness
6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties. Its specific substitution pattern (methyl and isopropyl groups) further differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
77831-93-7 |
|---|---|
分子式 |
C8H11NOS |
分子量 |
169.25 g/mol |
IUPAC 名称 |
6-methyl-2-propan-2-yl-1,3-thiazin-4-one |
InChI |
InChI=1S/C8H11NOS/c1-5(2)8-9-7(10)4-6(3)11-8/h4-5H,1-3H3 |
InChI 键 |
HJYSWNUWCLJBTD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N=C(S1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


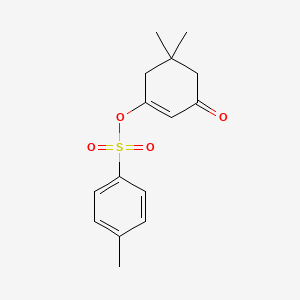
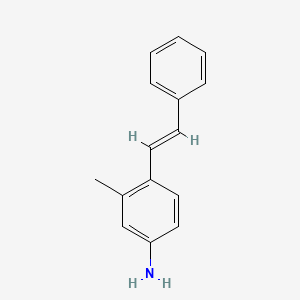
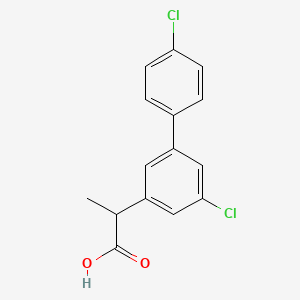
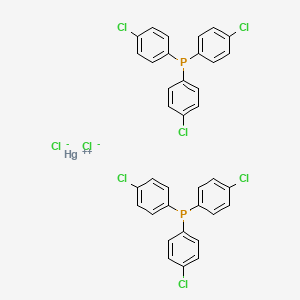


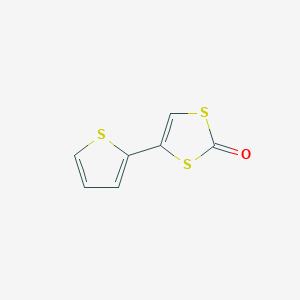


![1-[(3-Ethenylphenyl)methyl]-1H-imidazole](/img/structure/B14443582.png)
